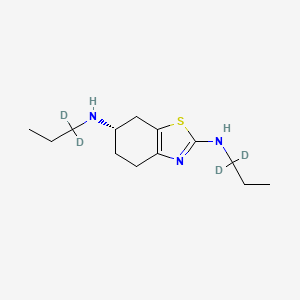
2-N-Propyl Pramipexole-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N-Propyl Pramipexole-d4 is a deuterated form of 2-N-Propyl Pramipexole, a derivative of Pramipexole. Pramipexole is a non-ergot dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pramipexole due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-Propyl Pramipexole-d4 involves the reaction of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with an alkylating agent in the presence of a deuterated solvent. The reaction is typically carried out under anhydrous conditions to prevent the incorporation of non-deuterated hydrogen atoms . The product is then purified through recrystallization or chromatography to obtain the desired deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-N-Propyl Pramipexole-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-N-Propyl Pramipexole-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Pramipexole in biological systems.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Pramipexole.
Drug Interaction Studies: Used to investigate potential interactions between Pramipexole and other drugs.
Neuropharmacology: Research on the effects of Pramipexole on dopamine receptors and its potential therapeutic applications in neurological disorders.
Wirkmechanismus
2-N-Propyl Pramipexole-d4, like Pramipexole, acts as a dopamine agonist with specificity for the D2 subfamily dopamine receptors. It binds to D2, D3, and D4 receptors, stimulating dopamine activity in the striatum and substantia nigra regions of the brain. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by compensating for the reduced dopamine levels in these conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pramipexole: The non-deuterated form, used clinically for Parkinson’s disease and Restless Legs Syndrome.
Ropinirole: Another dopamine agonist used for similar indications.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and Restless Legs Syndrome.
Uniqueness
2-N-Propyl Pramipexole-d4 is unique due to its stable isotope labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in various research applications .
Eigenschaften
Molekularformel |
C13H23N3S |
|---|---|
Molekulargewicht |
257.43 g/mol |
IUPAC-Name |
(6S)-2-N,6-N-bis(1,1-dideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C13H23N3S/c1-3-7-14-10-5-6-11-12(9-10)17-13(16-11)15-8-4-2/h10,14H,3-9H2,1-2H3,(H,15,16)/t10-/m0/s1/i7D2,8D2 |
InChI-Schlüssel |
NSHVRDSQVRQBFT-UKNKLKQBSA-N |
Isomerische SMILES |
[2H]C([2H])(CC)N[C@H]1CCC2=C(C1)SC(=N2)NC([2H])([2H])CC |
Kanonische SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


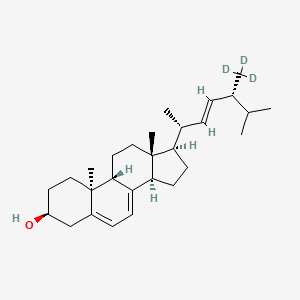
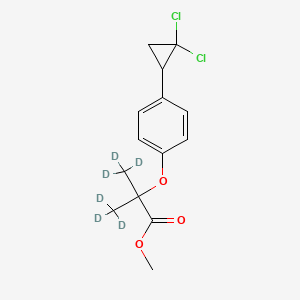
![10-hydroxy-2-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B15144841.png)
![(3aS)-3a-hydroxy-6-methyl-1-(2-methyl-[1,3]oxazolo[4,5-b]pyridin-6-yl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-one](/img/structure/B15144845.png)
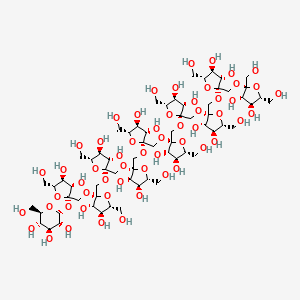

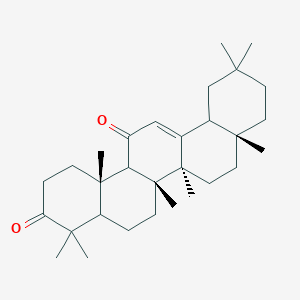
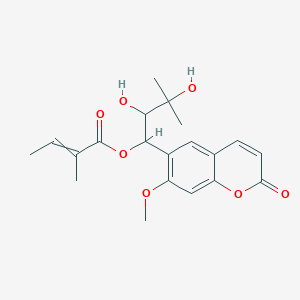
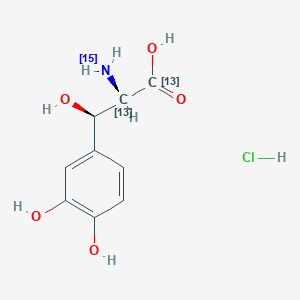
![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B15144890.png)
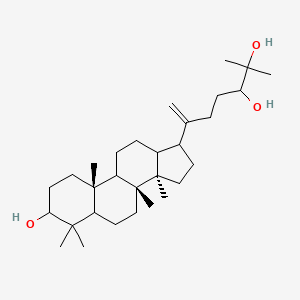
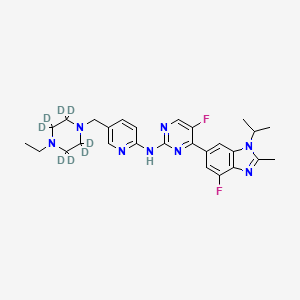
![N-[2-(o-Methoxyphenoxy)ethyl]phthalimide-d3](/img/structure/B15144908.png)
